molecular formula C12H14O6 B1629982 Bis(2-hydroxyethyl) benzene-1,3-dicarboxylate CAS No. 3644-99-3

Bis(2-hydroxyethyl) benzene-1,3-dicarboxylate

Cat. No.: B1629982
CAS No.: 3644-99-3
M. Wt: 254.24 g/mol
InChI Key: ULCGAWLDXLEIIR-UHFFFAOYSA-N
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Description

Bis(2-hydroxyethyl) benzene-1,3-dicarboxylate: is an organic compound with the molecular formula C12H14O6. It is a diester derived from benzene-1,3-dicarboxylic acid and 2-hydroxyethanol. This compound is known for its applications in various fields, including polymer chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-hydroxyethyl) benzene-1,3-dicarboxylate typically involves the esterification of benzene-1,3-dicarboxylic acid with 2-hydroxyethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a steady supply of the compound and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Esterification: As mentioned, the primary reaction for the synthesis of Bis(2-hydroxyethyl) benzene-1,3-dicarboxylate is esterification.

    Hydrolysis: This compound can undergo hydrolysis in the presence of water and an acid or base catalyst, leading to the formation of benzene-1,3-dicarboxylic acid and 2-hydroxyethanol.

    Transesterification: It can also participate in transesterification reactions with other alcohols, producing different esters.

Common Reagents and Conditions:

    Esterification: Benzene-1,3-dicarboxylic acid, 2-hydroxyethanol, sulfuric acid (catalyst), reflux conditions.

    Hydrolysis: Water, acid or base catalyst, elevated temperatures.

    Transesterification: Alcohols, acid or base catalyst, moderate temperatures.

Major Products Formed:

    Hydrolysis: Benzene-1,3-dicarboxylic acid, 2-hydroxyethanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Chemistry: Bis(2-hydroxyethyl) benzene-1,3-dicarboxylate is used as an intermediate in the synthesis of polyesters and other polymers. It is valued for its ability to impart desirable properties such as flexibility and durability to the resulting materials.

Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its derivatives may exhibit various biological activities, making it a useful compound in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and plasticizers. Its ability to enhance the properties of these materials makes it a valuable additive in various formulations.

Mechanism of Action

The mechanism of action of Bis(2-hydroxyethyl) benzene-1,3-dicarboxylate primarily involves its role as a precursor in chemical reactions. In polymerization processes, it reacts with other monomers to form long-chain polymers. The hydroxyl groups in the compound can participate in hydrogen bonding, influencing the physical properties of the resulting materials.

Comparison with Similar Compounds

    Bis(2-ethylhexyl) benzene-1,3-dicarboxylate: This compound is similar in structure but has longer alkyl chains, which can affect its physical properties and applications.

    Bis(2-hydroxyethyl) terephthalate: Another diester, but derived from terephthalic acid instead of benzene-1,3-dicarboxylic acid. It is commonly used in the production of poly(ethylene terephthalate) (PET).

Uniqueness: Bis(2-hydroxyethyl) benzene-1,3-dicarboxylate is unique due to its specific ester structure, which imparts distinct properties to the polymers and materials it is used to produce. Its balance of hydrophilic and hydrophobic characteristics makes it versatile for various applications.

Properties

IUPAC Name

bis(2-hydroxyethyl) benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O6/c13-4-6-17-11(15)9-2-1-3-10(8-9)12(16)18-7-5-14/h1-3,8,13-14H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCGAWLDXLEIIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)OCCO)C(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60632922
Record name Bis(2-hydroxyethyl) benzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3644-99-3
Record name Bis(2-hydroxyethyl) benzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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